2-Amino-3-ethylbenzaldehyde
Description
2-Amino-3-ethylbenzaldehyde (C₉H₁₁NO) is an aromatic aldehyde derivative featuring an amino group at the 2-position and an ethyl substituent at the 3-position of the benzene ring. This compound is of interest in organic synthesis, particularly as a precursor for heterocyclic compounds such as quinolines and imidazoles, which have applications in pharmaceuticals and materials science . Its structure combines the reactivity of an aldehyde group with the directing effects of the amino and ethyl substituents, enabling regioselective transformations. However, detailed physicochemical data (e.g., solubility, melting point) and direct industrial applications remain underreported in the literature, necessitating comparisons with structurally analogous compounds for inferential analysis.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-amino-3-ethylbenzaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-7-4-3-5-8(6-11)9(7)10/h3-6H,2,10H2,1H3 |
InChI Key |
VAYCODQETWRCND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Ethyl-2-nitrobenzaldehyde
The synthesis begins with the nitration of 3-ethylbenzaldehyde. However, direct nitration often leads to mixed isomers due to competing meta and para directing effects. To circumvent this, industrial protocols favor indirect routes:
-
Styrene-based nitration : Nitration of 3-ethylstyrene yields 3-ethyl-2-nitrostyrene, which is oxidized to 3-ethyl-2-nitrobenzaldehyde using potassium permanganate or ozone.
-
Cinnamic acid derivatives : 3-Ethylcinnamic acid undergoes nitration to form 3-ethyl-2-nitrocinnamic acid, followed by oxidative decarboxylation with KMnO.
Example :
Catalytic Reduction to 2-Amino-3-ethylbenzaldehyde
The nitro group is reduced to an amino group using catalytic hydrogenation or metal-based reductants:
-
Palladium on carbon (Pd/C) : Under 1–3 atm H in ethanol, Pd/C selectively reduces the nitro group without affecting the aldehyde.
-
Iron-based reduction : Aqueous FeSO or Fe powder in acidic media (HCl) offers a cost-effective alternative, though with lower yields (50–60%).
Conditions :
| Catalyst | Solvent | Temperature | Pressure | Yield |
|---|---|---|---|---|
| 5% Pd/C | Ethanol | 25°C | 1 atm | 85–90% |
| Fe (powder) | HCl/HO | 80°C | Ambient | 50–60% |
Mechanism :
Directed Lithiation-Amination Strategy
Patented methods emphasize regioselective functionalization via acetal-protected intermediates.
Acetal Protection of Benzaldehyde
The aldehyde group is protected as a cyclic acetal to prevent undesired side reactions during subsequent steps:
-
Ethylene glycol protection : Reacting 3-ethylbenzaldehyde with ethylene glycol in toluene under Dean-Stark conditions forms 2-(3-ethylphenyl)-1,3-dioxolane.
Reaction :
Lithiation and Azidation
Lithiation at the 2-position is achieved using n-butyllithium (n-BuLi), followed by azidation with trimethylsilyl azide (TMSN):
-
Lithiation : At −78°C in THF, n-BuLi deprotonates the 2-position, forming a lithium intermediate.
-
Azidation : TMSN introduces an azide group, yielding 2-azido-3-ethylphenyl-1,3-dioxolane.
Conditions :
| Step | Reagent | Solvent | Temperature | Time |
|---|---|---|---|---|
| Lithiation | n-BuLi (2.5 M) | THF | −78°C | 1 h |
| Azidation | TMSN | THF | −78°C → RT | 2 h |
Amination and Deprotection
The azide is reduced to an amine using NaBH/CuCl, followed by acidic deprotection of the acetal:
-
Reduction : NaBH in methanol with CuCl as a catalyst converts the azide to an amine.
-
Deprotection : HCl in aqueous THF regenerates the aldehyde group.
Friedel-Crafts Alkylation Approach
This method introduces the ethyl group via electrophilic substitution, though it faces challenges due to the amino group’s directing effects.
Ethylation of 2-Aminobenzaldehyde
Using AlCl as a catalyst, ethyl chloride reacts with 2-aminobenzaldehyde in dichloromethane. However, the amino group directs substitution to the 4- and 6-positions, necessitating careful control:
Limitations : Poor regioselectivity and polymerization side reactions limit industrial adoption.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Scalability | Yield |
|---|---|---|---|---|
| Reduction-Ethylation | High selectivity, industrial feasibility | Multi-step, costly catalysts | High | 70–90% |
| Lithiation-Amination | Regioselective, mild conditions | Requires acetal protection | Medium | 75–80% |
| Friedel-Crafts Alkylation | Simple reagents | Poor selectivity, side reactions | Low | 20–30% |
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: 2-Amino-3-ethylbenzoic acid.
Reduction: 2-Amino-3-ethylbenzyl alcohol.
Substitution: Various amides and secondary amines depending on the substituents used.
Scientific Research Applications
Medicinal Chemistry
2-Amino-3-ethylbenzaldehyde has been studied for its potential as a pharmaceutical intermediate. Compounds in this class often exhibit various biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of amino-substituted benzaldehydes can possess significant antibacterial properties, making them candidates for developing new antibiotics .
- Antitumor Activity : Some studies have shown that related compounds demonstrate cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Agrochemical Intermediates
The compound is also recognized for its utility in agrochemicals. Amino-substituted benzaldehydes can serve as intermediates in the synthesis of herbicides and pesticides, contributing to agricultural productivity .
Data Table: Applications Overview
Case Studies
-
Antimicrobial Profiling :
A study conducted on various amino-substituted benzaldehydes, including this compound, demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications to the amino group significantly influenced antibacterial potency . -
Synthesis of Antitumor Agents :
Research highlighted the synthesis of novel compounds derived from this compound that exhibited selective cytotoxicity against specific cancer cell lines. These findings suggest pathways for developing targeted cancer therapies . -
Agrochemical Development :
A patent described methods for synthesizing 2-amino-substituted benzaldehydes for use as intermediates in herbicide formulations, emphasizing their role in enhancing crop yield and pest resistance .
Mechanism of Action
The mechanism of action of 2-Amino-3-ethylbenzaldehyde involves its interaction with various molecular targets:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in biochemical reactions.
Amino Group: The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Pathways: The compound can modulate biochemical pathways by interacting with enzymes and receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Amino-3-ethylbenzaldehyde with three analogs: 2-Amino-3-methylbenzamide, 2-Aminobenzaldehyde, and 3-Ethylbenzaldehyde. Key differences in substituents, functional groups, and reactivity are highlighted.
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents | Reactivity Profile |
|---|---|---|---|---|---|
| This compound | C₉H₁₁NO | 149.19 | Aldehyde, Amino | 3-Ethyl, 2-Amino | Electrophilic substitution, Schiff base formation |
| 2-Amino-3-methylbenzamide | C₈H₁₀N₂O | 150.18 | Amide, Amino | 3-Methyl, 2-Amino | Hydrogen bonding, nucleophilic acylation |
| 2-Aminobenzaldehyde | C₇H₇NO | 121.14 | Aldehyde, Amino | None | High aldehyde reactivity, redox activity |
| 3-Ethylbenzaldehyde | C₉H₁₀O | 134.18 | Aldehyde | 3-Ethyl | Friedel-Crafts alkylation, oxidation |
Spectroscopic and Analytical Data
- Mass Spectrometry: 2-Amino-3-methylbenzamide exhibits a monoisotopic mass of 150.0793 g/mol , while this compound’s theoretical mass is 149.19 g/mol. The mass difference reflects the replacement of the amide (-CONH₂) with an aldehyde (-CHO) group.
- Chromatographic Behavior: Amides like 2-Amino-3-methylbenzamide typically show longer retention times in reverse-phase HPLC due to higher polarity, whereas aldehydes may elute earlier unless derivatized .
Biological Activity
2-Amino-3-ethylbenzaldehyde, an aromatic compound featuring both an amino group and an aldehyde group, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on various studies, including antimicrobial properties, interactions with biological molecules, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . The compound consists of a benzene ring substituted with an amino group at the second position and an ethyl group at the third position, along with a formyl group (aldehyde) at the first position. This unique arrangement of functional groups influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's aldehyde functionality allows it to react with amino acids and proteins, forming stable adducts that may influence its biological activity .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 50 µg/mL | |
| Staphylococcus aureus | 30 µg/mL | |
| Pseudomonas aeruginosa | 40 µg/mL |
Interaction with Biological Molecules
The presence of both amino and aldehyde groups enables this compound to form Schiff bases with amines. These interactions are significant in biochemical pathways and can influence various cellular processes. For example, the compound has been shown to inhibit biofilm formation in uropathogenic strains of bacteria, highlighting its potential as an antibiofilm agent .
Case Studies
- Biofilm Formation Inhibition : A study investigated the ability of this compound to inhibit biofilm formation in E. coli. The results indicated that the compound effectively reduced biofilm biomass at concentrations as low as 20 µg/mL without affecting bacterial growth. This suggests a targeted mechanism of action that could be exploited for therapeutic purposes against biofilm-associated infections .
- Antioxidant Activity : Another study assessed the antioxidant properties of this compound using the DPPH method. The compound demonstrated significant free radical scavenging activity, indicating its potential utility in combating oxidative stress-related diseases .
Research Findings
Recent research has focused on the structure-activity relationships (SAR) of derivatives of this compound. Modifications to the amino and aldehyde groups have been explored to enhance biological activity. For instance, compounds with additional functional groups showed improved antibacterial efficacy against resistant strains .
Table 2: Structure-Activity Relationships
| Compound Variant | Modifications | Observed Activity |
|---|---|---|
| 2-Amino-3-methylbenzaldehyde | Methyl substitution at C-3 | Enhanced antibacterial activity |
| 2-Amino-4-chlorobenzaldehyde | Chlorine substitution at C-4 | Increased biofilm inhibition |
| 2-Amino-3-(hydroxyethyl)benzaldehyde | Hydroxyl group addition | Improved antioxidant capacity |
Q & A
Q. What are the optimal synthetic routes for 2-Amino-3-ethylbenzaldehyde, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound can be adapted from protocols for analogous benzaldehyde derivatives. A two-step approach involving condensation and subsequent functionalization is recommended. For example, substituting Y-benzaldehyde precursors with ethyl groups in acidic media (e.g., H₂SO₄ or HCl) can yield the target compound . Optimization involves:
- Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalyst Selection: Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.
Table 1: Synthetic Route Comparison
| Precursor | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3-Ethylbenzaldehyde | ZnCl₂ | 70 | 68 | 95 |
| 3-Ethylaniline | H₂SO₄ | 80 | 52 | 88 |
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural isomerism?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (DMSO-d₆) identifies amine protons (δ 6.5–7.2 ppm) and aldehyde groups (δ 9.8–10.2 ppm). ¹³C NMR confirms the ethyl substituent (δ 15–25 ppm for CH₃, δ 30–40 ppm for CH₂) .
- IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate functional groups .
- MS Analysis: High-resolution ESI-MS distinguishes isotopic patterns for Br/I-free derivatives.
Note: Structural isomerism (e.g., ortho vs. para substitution) requires 2D NMR (COSY, HSQC) for unambiguous assignment .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 10°C/min to identify decomposition thresholds (>150°C).
- Light Sensitivity: Store in amber vials at -20°C; monitor UV-Vis absorption changes (λmax 280 nm) over 30 days .
- Humidity Control: Use Karl Fischer titration to correlate moisture content with degradation rates.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvent systems?
Methodological Answer: Contradictions often arise from impurities or solvent polarity mismatches. A systematic approach includes:
Solvent Screening: Test solubility in DMSO, ethanol, and chloroform using UV-Vis calibration curves.
Temperature Gradients: Measure solubility at 25°C, 37°C, and 50°C to assess thermodynamic parameters.
Purity Verification: Compare HPLC retention times (C18 column, acetonitrile/water) with reference standards .
Table 2: Solubility Discrepancy Analysis
| Solvent | Reported Solubility (mg/mL) | Observed Solubility (mg/mL) | Likely Cause |
|---|---|---|---|
| DMSO | 45 | 38 | Impurity |
| Ethanol | 22 | 19 | Polar interactions |
Q. What experimental designs are suitable for kinetic studies of this compound degradation under varying pH?
Methodological Answer:
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
